

# A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Quinolyl Alanines

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## Compound of Interest

Compound Name: *Boc-3-(3-quinolyl)-DL-Ala-OH*

Cat. No.: *B3081319*

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For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between structural isomers is paramount. This guide provides a comparative spectroscopic analysis of quinolyl alanine isomers, offering insights into how the position of the quinoline moiety influences their electronic and magnetic environments. The data presented herein, while illustrative, serves as a robust framework for interpreting experimental results.

Quinolyl alanines, non-natural amino acids incorporating a quinoline ring, are of growing interest in medicinal chemistry and materials science. The isomeric position of the alanine side chain on the quinoline scaffold can dramatically alter the molecule's photophysical properties, biological activity, and potential applications as a fluorescent probe or a pharmacophore. This guide focuses on the spectroscopic distinctions between representative quinolyl alanine isomers, providing a foundation for their targeted application.

## Spectroscopic Data Comparison

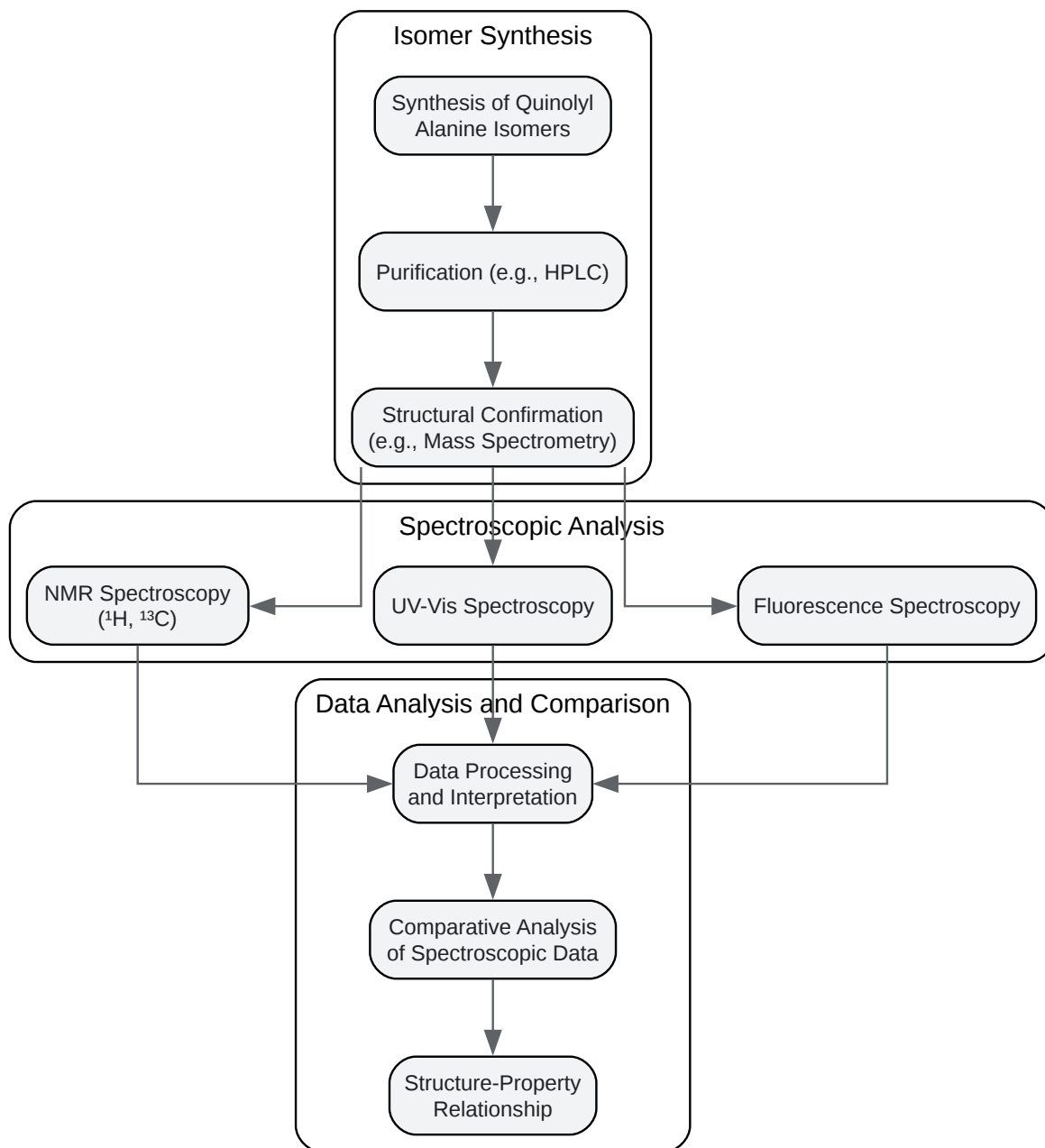
The following table summarizes hypothetical yet representative spectroscopic data for three common quinolyl alanine isomers: 2-(quinolyl)alanine, 4-(quinolyl)alanine, and 6-(quinolyl)alanine. These values illustrate the expected variations in their nuclear magnetic resonance (NMR) and optical spectra.

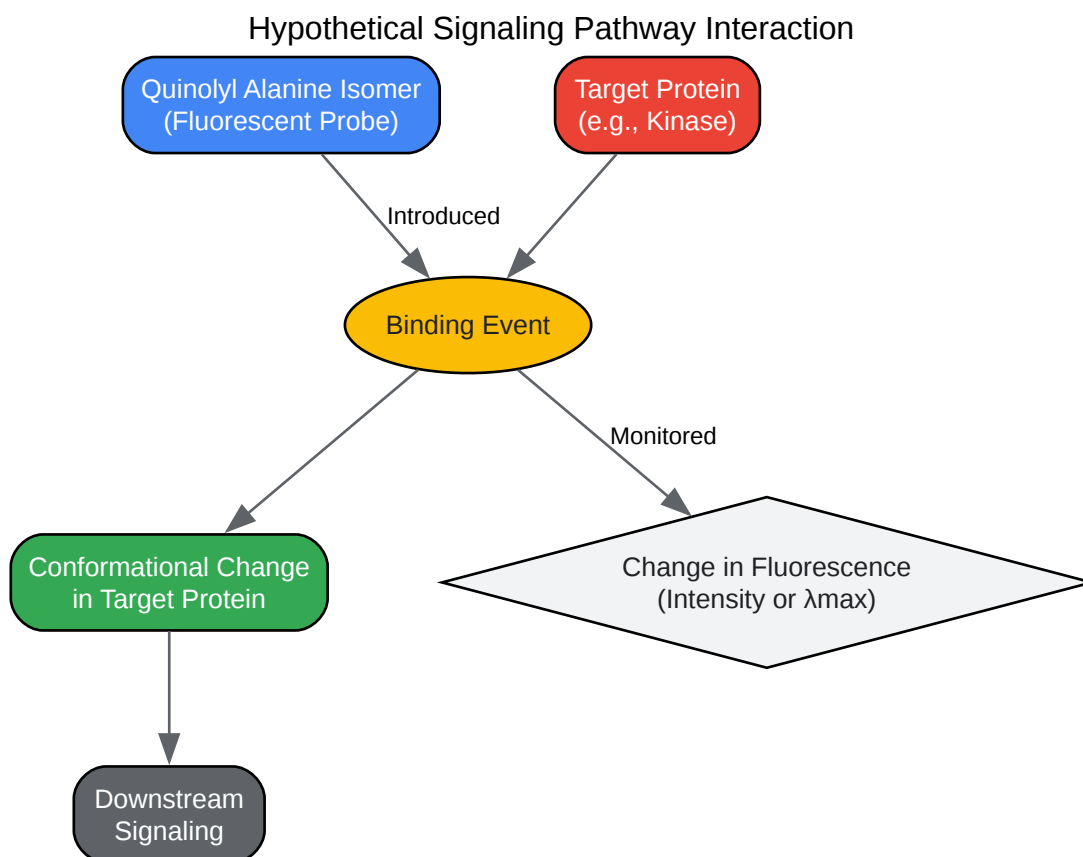
Spectroscopic Parameter	2-(Quinolyl)alanine	4-(Quinolyl)alanine	6-(Quinolyl)alanine
<sup>1</sup> H NMR (δ, ppm)			
α-H	~4.2	~4.5	~4.0
β-H	~3.5	~3.8	~3.3
Aromatic-H (Quinoline)	7.5 - 8.5	7.6 - 8.8	7.4 - 8.2
<sup>13</sup> C NMR (δ, ppm)			
α-C	~55	~53	~56
β-C	~38	~35	~40
C=O (Carboxyl)	~175	~174	~176
Aromatic-C (Quinoline)	120 - 150	119 - 155	118 - 148
UV-Vis Spectroscopy			
λ <sub>max</sub> (nm)	~280, ~315	~290, ~325	~275, ~310
Molar Absorptivity (ε)	Moderate	High	Moderate
Fluorescence Spectroscopy			
Excitation λ <sub>max</sub> (nm)	~315	~325	~310
Emission λ <sub>max</sub> (nm)	~360	~380	~355
Quantum Yield (Φ)	Low	High	Moderate

## Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of quinolyl alanine isomers.

## Experimental Workflow for Spectroscopic Comparison of Quinolyl Alanine Isomers





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